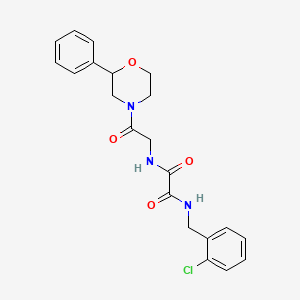

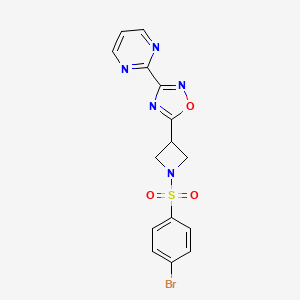

N1-(2-chlorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an oxalamide derivative with a 2-phenylmorpholinoethyl group and a 2-chlorobenzyl group attached to the nitrogen atoms of the oxalamide. Oxalamides are a class of compounds that contain a C2H2N2O2 core, which consists of two amide groups sharing a carbonyl carbon .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide core, with the 2-phenylmorpholinoethyl and 2-chlorobenzyl groups providing additional complexity. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Factors such as polarity, molecular size and shape, and the presence of functional groups all play a role. For this specific compound, the presence of the oxalamide group, the 2-phenylmorpholinoethyl group, and the 2-chlorobenzyl group would all contribute to its properties .Applications De Recherche Scientifique

Cooperative Motion in Amorphous Polymers

Researchers investigated the cooperative motion of polar side groups in amorphous polymers through the synthesis and copolymerization of nitrophenyl derivatives. This study highlights the potential of certain chemical groups, similar to those in the specified compound, in enhancing photoinduced birefringence in polymers, suggesting applications in reversible optical storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Novel Synthetic Methodologies

A novel acid-catalyzed rearrangement for synthesizing di- and mono-oxalamides from nitroaryl oxiranes has been developed. This methodology could be applicable to the synthesis of compounds with structures similar to the specified chemical, offering a new route for the preparation of oxalamide derivatives with potential applications in various fields of organic chemistry (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Materials Science and Polymer Research

The study on the crystallization behavior of poly(l-lactic acid) (PLLA) with soluble-type nucleators, including oxalamide derivatives, underscores the potential of utilizing such compounds to modify polymer properties. This research indicates possible applications in enhancing the crystallization process of biodegradable polymers, which can be critical for developing new materials with improved mechanical properties and degradation rates (Shen, Ma, Yu, Dong, & Chen, 2016).

Organogels for Drug Delivery

The development of organogels using bis-(aminoalcohol)oxalamides as gelators for topical and dermal drug delivery illustrates another potential application. These organogels, capable of entrapping non-steroidal anti-inflammatory drugs, demonstrate how chemical compounds with functionalities similar to the specified molecule could be used to create novel drug delivery systems (Uzan, Barış, Çolak, Aydın, & Hoşgören, 2016).

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4/c22-17-9-5-4-8-16(17)12-23-20(27)21(28)24-13-19(26)25-10-11-29-18(14-25)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFGDEANCBETBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2682344.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2682345.png)

![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2682354.png)

![methyl 3-(2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2682356.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B2682358.png)

![Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2682359.png)